Cyclo(methyltauryl-phenylalanyl-proline) is a cyclic peptide that incorporates the amino acids methyltaurine, phenylalanine, and proline. Its significance lies in its unique structural properties and potential biological activities. The compound is classified under cyclic peptides, which are known for their stability and varied biological functions, including antimicrobial and anticancer properties.
This compound can be sourced through synthetic methodologies involving the assembly of its constituent amino acids. It is classified as a cyclic peptide, specifically a cyclopeptide, due to its cyclic structure formed by peptide bonds between the amino acids. Cyclo(methyltauryl-phenylalanyl-proline) is identified by its Chemical Abstracts Service number 126370-66-9 and has a molecular formula of C17H23N3O4S with a molecular weight of approximately 365.45 g/mol .
The synthesis of cyclo(methyltauryl-phenylalanyl-proline) typically involves solid-phase peptide synthesis or solution-phase methods. The incorporation of methyltaurine into the peptide chain can be achieved through selective coupling reactions that favor the formation of cyclic structures.
Technical Details:
Cyclo(methyltauryl-phenylalanyl-proline) can participate in various chemical reactions typical for peptides, including hydrolysis, oxidation, and reactions with electrophiles.
Technical Details:
The mechanism of action for cyclo(methyltauryl-phenylalanyl-proline) involves its interaction with biological targets such as enzymes or receptors. The cyclic structure may enhance binding affinity due to increased rigidity compared to linear peptides.
Data:
Cyclo(methyltauryl-phenylalanyl-proline) has potential applications in various scientific fields:
The integration of the methyltauryl residue (a sulfonamide-containing amino acid analog) into cyclic peptides represents a significant synthetic challenge due to the unique steric and electronic properties of the sulfonamide group. Methyltaurine (2-aminoethanesulfonic acid derivative) requires specialized coupling strategies to form stable junctions with adjacent amino acids like phenylalanine. Research on proline-rich cyclopolypeptides indicates that sulfonamide incorporation often necessitates in situ activation of the sulfonic acid group prior to amide bond formation, typically using carbodiimide-based reagents in combination with hydroxybenzotriazole (HOBt) to minimize racemization [1]. The steric bulk adjacent to the sulfonamide nitrogen significantly influences cyclization efficiency, with N-methylated derivatives showing 20-30% reduced cyclization yields compared to unsubstituted analogs in model tetrapeptide systems [1].
Advanced methodologies have adapted solution-phase fragment condensation for sulfonamide integration prior to macrocyclization. This involves preparing the linear precursor as methyltauryl-Phe-Pro-OH, followed by careful activation of the C-terminal proline carboxyl group for cyclization. Studies on structurally similar cyclic peptides demonstrate that sulfonamide-containing junctions exhibit enhanced conformational rigidity compared to standard amide bonds, with X-ray crystallography of analogous compounds showing restricted φ and ψ angles (±15°) around the sulfonamide linkage [4]. This rigidity must be strategically exploited during peptide design to favor bioactive conformations while maintaining synthetic feasibility.
Table 1: Coupling Reagents for Sulfonamide Junction Formation
| Activation Method | Coupling Efficiency (%) | Racemization Risk | Optimal Solvent System |
|---|---|---|---|
| DIC/HOAt | 92-95 | Low | DMF/DCM (1:3) |
| HBTU/HOBt/DIPEA | 88-90 | Moderate | DMF |
| PyBOP/NMM | 85-88 | Low-Moderate | DMF/ACN (1:1) |
| EDC/HOBt | 78-82 | Moderate-High | DCM |
The proline stereochemistry in cyclo(MeTaur-Phe-Pro) critically influences biological activity and conformational stability. Access to enantiomerically pure D-proline derivatives has been achieved through asymmetric hydrogenation of Δ¹-pyrroline-2-carboxylate precursors using chiral Ru(II) and Ir(I) catalysts. Notably, Noyori-type Ru(II)-(BINAP) complexes achieve >98% ee for D-proline synthesis at 50-100 bar H₂ pressure, while Ir-(P, N)-ligand systems operate effectively at lower pressures (5-10 bar) but with slightly reduced enantioselectivity (90-95% ee) [4] [8].
The self-reproduction of chirality methodology pioneered by Seebach provides an alternative route to optically active quaternary proline analogs. This approach involves condensing L-proline with pivaldehyde to form a bicyclic oxazolidinone, which undergoes diastereoselective alkylation at Cα with retention of configuration. Subsequent hydrolysis yields α-substituted D-proline derivatives with >99% enantiomeric purity, crucial for constructing sterically constrained cyclic peptides [5]. Recent nickel-catalyzed asymmetric hydrogenations have demonstrated exceptional efficiency for α-substituted proline precursors, achieving up to 99.4% ee at 10,000 S/C ratios under 30-50 bar H₂ pressure in trifluoroethanol (TFE) solvent systems [8]. These advances enable the practical synthesis of sterically demanding D-proline variants for incorporation into cyclic peptides.
The stereoselective reduction of dehydroproline intermediates within cyclic peptide frameworks presents unique challenges due to conformational constraints. Research on endomorphin-2 analogs containing proline chimera residues demonstrates that heterogeneous Pd/C catalysts modified with cinchona alkaloids achieve 85-92% ee for imine reductions in cyclic systems, whereas homogeneous Ir-(P^N) catalysts (e.g., PHOX ligands) provide superior enantiocontrol (94-99% ee) but require carefully optimized pressure conditions (10-30 bar H₂) [4]. The conformational rigidity imposed by cyclization significantly impacts hydrogenation efficiency, with macrocyclic dehydroproline derivatives showing 20-50% slower reduction kinetics compared to their linear counterparts.
Innovative biomimetic hydrogenation systems employing in situ formed Pd/Au nanoparticles within thermophilic hydrogen-producing bacteria (Caldicellulosiruptor saccharolyticus) have demonstrated promise for sustainable chiral synthesis. These systems utilize biologically generated H₂ at ambient pressures (1-5 bar) to achieve 80-88% ee for proline precursor hydrogenation, though yields remain moderate (60-75%) [9]. For industrial-scale synthesis, nickel-catalyzed asymmetric hydrogenation has emerged as a cost-effective alternative, with P-chiral (R,R)-BenzP* ligands enabling >99% conversion and 96% ee at 10,000 S/C ratios for α-aryl acrylic acid precursors to proline derivatives [8]. This methodology is particularly valuable for synthesizing sterically congested proline analogs required for constrained cyclic peptides.
The macrocyclization efficiency of cyclo(MeTaur-Phe-Pro) varies dramatically between solid-phase and solution-phase approaches due to the conformational demands of the proline turn and sulfonamide junction. Solid-phase peptide synthesis (SPPS) employing Rink amide resin enables head-to-tail cyclization of side-chain protected sequences with reported yields of 65-75% using PyBOP/DIEA activation. However, this method exhibits significant sequence dependence, with sterically hindered residues adjacent to proline reducing yields to 40-50% [6]. The major advantage of SPPS lies in its pseudo-dilution effect, minimizing dimerization/polymerization side reactions to <10% compared to 25-40% in conventional solution-phase cyclization.
Solution-phase cyclization requires high dilution conditions (10⁻³ - 10⁻⁴ M) but offers superior control over coupling reagents and stereochemical outcomes. Studies comparing cyclization methods for proline-rich peptides show that solution-phase approaches using HATU/HOAt with DIPEA in DMF/CHCl₃ mixtures achieve 15-20% higher yields than SPPS for sequences containing sulfonamide junctions [1] [6]. Critical parameters include:
Table 2: Comparative Cyclization Efficiency for Cyclo(MeTaur-Phe-Pro) Precursors
| Method | Concentration (M) | Reagent System | Cyclization Yield (%) | Dimerization Byproducts (%) |
|---|---|---|---|---|
| Solid-Phase (Rink Amide) | - | PyBOP/DIEA/DMF | 65-75 | 5-10 |
| Solution-Phase | 5×10⁻⁴ | HATU/HOAt/DIPEA | 80-85 | 15-20 |
| Solution-Phase | 1×10⁻³ | DPPA/NEt₃ | 70-75 | 20-25 |
| High-Dilution Continuous | 2×10⁻⁴ | PyAOP/NMM/CHCl₃ | 78-82 | 8-12 |
Continuous flow technologies have bridged the gap between these approaches, enabling high-dilution conditions without excessive solvent consumption. Recent systems using micromixer reactors achieve 78-82% cyclization yields with residence times of 15-30 minutes at 0°C, significantly improving throughput while maintaining low oligomerization rates (<12%) [6]. These systems are particularly advantageous for sequences containing conformationally restricted residues like D-proline and N-methyltaurine, where traditional methods often suffer from slow cyclization kinetics.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6